molecular formula C14H14N2O4 B6414943 6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid, 95% CAS No. 1258611-10-7

6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid, 95%

Cat. No. B6414943
CAS RN: 1258611-10-7
M. Wt: 274.27 g/mol
InChI Key: FFQZSLUTBFQFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid, more commonly referred to as 6-APA, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular formula of C9H10N2O4. 6-APA is a building block for many compounds and is used in the synthesis of many pharmaceuticals, such as penicillin. 6-APA has a wide range of applications in scientific research, and its biochemical and physiological effects make it a useful tool for researchers.

Scientific Research Applications

6-APA is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, and to develop new drugs and treatments. 6-APA is also used as a building block for other compounds, such as penicillin and other antibiotics. It is also used to study the biochemical and physiological effects of various drugs and other compounds on the body.

Mechanism of Action

6-APA acts as a substrate for various enzymes in the body, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and pain. 6-APA binds to the active site of the enzyme and inhibits its activity, thereby reducing the production of prostaglandins. This is the mechanism by which 6-APA exerts its anti-inflammatory and pain-relieving effects.
Biochemical and Physiological Effects
6-APA has a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to have an antimicrobial effect against certain bacteria. It has also been found to inhibit the growth of certain cancer cells. 6-APA has also been shown to have an antioxidant effect, which can help protect the body from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-APA in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable, making it suitable for long-term storage. However, 6-APA can be toxic if ingested or inhaled, so it is important to take proper safety precautions when handling it.

Future Directions

There are a number of potential future directions for 6-APA research. These include further study into its biochemical and physiological effects, as well as its potential use in the development of new drugs and treatments. Additionally, further research into its mechanism of action could lead to the development of more effective and targeted treatments for various diseases. Finally, 6-APA could also be used as a building block for other compounds, such as antibiotics, which could lead to the development of more effective treatments for various illnesses.

Synthesis Methods

6-APA can be synthesized by the reaction of 3-methoxyphenylacetic acid and pyridine in the presence of a base such as sodium hydroxide. This reaction produces 6-APA as the primary product, along with other byproducts such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxypyridine. The reaction is usually carried out at a temperature of around 100°C and a pressure of 1 atm.

properties

IUPAC Name

6-amino-3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-10-5-3-8(7-11(10)20-2)9-4-6-12(15)16-13(9)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZSLUTBFQFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid

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